molecular formula C17H13Br2N B12678712 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline CAS No. 26389-98-0

2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline

Cat. No.: B12678712
CAS No.: 26389-98-0
M. Wt: 391.1 g/mol
InChI Key: KPNSXKFHLWKXNV-MDWZMJQESA-N
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Description

2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is a complex organic compound with the molecular formula C16H11Br2N. It is characterized by the presence of bromine atoms and an indene moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and indene moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is unique due to the combination of bromine atoms and the indene moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

26389-98-0

Molecular Formula

C17H13Br2N

Molecular Weight

391.1 g/mol

IUPAC Name

2,6-dibromo-4-[(E)-inden-1-ylidenemethyl]-N-methylaniline

InChI

InChI=1S/C17H13Br2N/c1-20-17-15(18)9-11(10-16(17)19)8-13-7-6-12-4-2-3-5-14(12)13/h2-10,20H,1H3/b13-8+

InChI Key

KPNSXKFHLWKXNV-MDWZMJQESA-N

Isomeric SMILES

CNC1=C(C=C(C=C1Br)/C=C/2\C=CC3=CC=CC=C32)Br

Canonical SMILES

CNC1=C(C=C(C=C1Br)C=C2C=CC3=CC=CC=C32)Br

Origin of Product

United States

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